molecular formula C19H16N2O4 B12848030 1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate

1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate

Cat. No.: B12848030
M. Wt: 336.3 g/mol
InChI Key: GBUAXECQCUKIQI-UHFFFAOYSA-N
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Description

1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate is a synthetic compound belonging to the pyridocarbazole family of alkaloids. This compound is structurally related to naturally occurring alkaloids such as olivacine and ellipticine, which are known for their antitumor properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate typically involves a multi-step process. One common synthetic route includes the Diels-Alder reaction of 1-methylpyrano[3,4-b]indol-3(9H)-one with electron-deficient acetylenic dienophiles . This reaction forms a series of b-fused carbazoles, which are then further modified to obtain the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate involves its interaction with DNA and enzymes such as topoisomerase II . The compound stabilizes the cleavable complex formed between DNA and topoisomerase II, preventing the re-ligation of DNA strands and leading to cell death. Additionally, it may interact with other molecular targets and pathways, including the p53 protein, which plays a role in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate is similar to other pyridocarbazole alkaloids such as:

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

1,5-dimethyl-2H-pyrido[4,3-b]carbazole;oxalic acid

InChI

InChI=1S/C17H14N2.C2H2O4/c1-10-12-7-8-18-11(2)14(12)9-15-13-5-3-4-6-16(13)19-17(10)15;3-1(4)2(5)6/h3-9,18H,1-2H3;(H,3,4)(H,5,6)

InChI Key

GBUAXECQCUKIQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CNC(=C2C=C3C1=NC4=CC=CC=C43)C.C(=O)(C(=O)O)O

Origin of Product

United States

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